molecular formula C10H13IO2 B13922930 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene CAS No. 350685-31-3

4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene

Cat. No.: B13922930
CAS No.: 350685-31-3
M. Wt: 292.11 g/mol
InChI Key: XFXCBBCXWKQQRK-UHFFFAOYSA-N
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Description

4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Methoxy group (-OCH₃) at position 1.
  • Propan-2-yloxy (isopropyloxy) group (-OCH(CH₃)₂) at position 2.
  • Iodo substituent (-I) at position 4.

This compound’s molecular formula is C₁₀H₁₃IO₃, with a molecular weight of 308.12 g/mol.

Properties

CAS No.

350685-31-3

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

4-iodo-1-methoxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H13IO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3

InChI Key

XFXCBBCXWKQQRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a sequence of:

This approach ensures regioselective installation of the methoxy group at position 1 and the isopropoxy group at position 2 relative to the iodine substituent at position 4 on the benzene ring.

Etherification via Nucleophilic Substitution

A common method involves the reaction of 4-iodophenol with alkylating agents such as isopropyl bromide or isopropyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This leads to the formation of the isopropoxy substituent at the ortho position relative to the iodine atom.

  • Example procedure :
    • 4-Iodophenol (1 equiv) is combined with potassium carbonate (4 equiv) in DMF.
    • (Bromomethyl)cyclopropane or an appropriate alkyl halide (1.1 equiv) is added dropwise.
    • The mixture is stirred at 80°C for 4 hours under nitrogen atmosphere.
    • After cooling, the reaction mixture is filtered to remove salts and extracted with ethyl acetate.
    • The organic layer is washed, dried, and solvent removed under reduced pressure.
    • Purification by flash silica gel chromatography yields the etherified product.

This method can be adapted to introduce the methoxy group by using methyl iodide or dimethyl sulfate under similar conditions.

Use of Mitsunobu Reaction for Ether Formation

For selective alkylation of phenolic hydroxyl groups, the Mitsunobu reaction is an effective approach:

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine, and the corresponding alcohol (e.g., isopropanol or methanol).
  • Procedure : The phenol is reacted with the alcohol in the presence of DIAD and triphenylphosphine in dichloromethane at room temperature, leading to inversion of configuration and formation of the ether bond.

This method is particularly useful when sensitive functional groups are present or when regioselectivity is critical.

Halogenation and Iodination Techniques

The iodination step to introduce the iodine atom at the 4-position can be performed by electrophilic aromatic substitution using iodine reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of oxidants or acids:

  • Typical conditions :
    • 4-Hydroxyanisole or related phenol derivatives are treated with NIS in dichloromethane at 0°C to room temperature.
    • The reaction proceeds rapidly (within minutes to hours), yielding 4-iodo derivatives with high regioselectivity.

Hydrogenation and Reduction Steps

In some synthetic routes, reduction or hydrogenation steps are employed to modify intermediate compounds or remove protecting groups:

  • Example :
    • A reaction vessel charged with 3-phenoxybenzyl 2-(4-alkoxy-3-halogenophenyl)-2-methylpropyl ether, an alcohol, alkali as reducing agent, and a hydrogenation catalyst is heated at 80 to 150°C for several hours.
    • After cooling, the catalyst is filtered off, and the product isolated by phase separation and solvent removal.

Though this is more relevant to related ethers, such techniques may be adapted for the target compound if needed.

Data Tables Summarizing Key Preparation Conditions and Outcomes

Step Reagents/Conditions Temperature Time Yield (%) Notes
Etherification (isopropoxy) 4-Iodophenol, K2CO3, isopropyl bromide, DMF 80°C 4 hours 65–85 High purity, simple extraction, no chromatography needed in optimized conditions
Methoxylation (Mitsunobu) Phenol, methanol, DIAD, PPh3, CH2Cl2 Room temperature Overnight 70–90 Selective alkylation, mild conditions, useful for sensitive substrates
Iodination 4-Hydroxyanisole, NIS, DCM 0°C to RT Minutes to hrs 80–90 High regioselectivity for para-iodination, mild conditions
Hydrogenation (optional) Alcohol, alkali, catalyst, 80–150°C 80–150°C 3–30 hours Variable Used for reduction of halogenated intermediates, catalyst filtration required

Research Discoveries and Methodological Insights

  • Mechanochemical synthesis has emerged as a sustainable alternative to classical solution-phase reactions for etherification of phenols, improving yields and reducing side products by performing reactions in solid-state ball mills with minimal solvents.

  • The Mitsunobu reaction remains a gold standard for regioselective ether formation, especially when multiple hydroxyl groups or sensitive functional groups are present, allowing for controlled substitution without over-alkylation.

  • The use of N-iodosuccinimide for iodination offers a clean, efficient, and selective method for introducing iodine into aromatic rings, critical for preparing halogenated intermediates for further functionalization.

  • Hydrogenation protocols involving alkali and alcohols with catalysts provide a versatile approach to modify halogenated ethers or reduce side products, albeit requiring careful control of temperature and reaction time to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-isopropoxy-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 4-azido-2-isopropoxy-1-methoxybenzene or 4-thio-2-isopropoxy-1-methoxybenzene.

    Oxidation: Formation of 4-iodo-2-isopropoxy-1-methoxybenzoic acid.

    Reduction: Formation of 2-isopropoxy-1-methoxybenzene.

Scientific Research Applications

4-Iodo-2-isopropoxy-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-2-isopropoxy-1-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

The following table compares 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene with structurally analogous compounds, focusing on substituent positions, molecular properties, and functional group effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties Source ID
4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene 1-OCH₃, 2-OCH(CH₃)₂, 4-I C₁₀H₁₃IO₃ 308.12 High polarity due to ether groups; iodine enhances reactivity in substitution reactions. -
4-Bromo-2-iodo-1-methoxybenzene 1-OCH₃, 2-I, 4-Br C₇H₆BrIO 312.93 Bromine and iodine create competing leaving groups; lower steric bulk compared to isopropyloxy.
4-Iodo-1-methoxy-2-methylbenzene 1-OCH₃, 2-CH₃, 4-I C₈H₉IO 248.06 Methyl group reduces steric hindrance; lower boiling point than bulkier analogs.
1-Iodo-2,4-bis(propan-2-yl)benzene 1-I, 2-CH(CH₃)₂, 4-CH(CH₃)₂ C₁₂H₁₇I 288.17 Nonpolar due to alkyl groups; iodine at position 1 alters electrophilic substitution patterns.
1-Iodo-4-methoxy-2-(methoxymethoxy)benzene 1-I, 4-OCH₃, 2-OCH₂OCH₃ C₉H₁₁IO₃ 294.09 Methoxymethoxy group increases polarity and hydrogen-bonding potential.
1-Iodo-2-methoxy-4-(2-methyl-2-propanyl)benzene 1-I, 2-OCH₃, 4-C(CH₃)₃ C₁₁H₁₅IO 290.14 tert-Butyl group introduces significant steric hindrance; boiling point: 285.3°C.

Analysis of Substituent Effects

Electronic Effects
  • Electron-Donating Groups : Methoxy and propan-2-yloxy groups activate the benzene ring toward electrophilic substitution, directing incoming electrophiles to specific positions (e.g., para to the methoxy group). However, the electron-withdrawing iodine atom partially deactivates the ring .
  • Halogen Comparison : Iodine (in the target compound) is a superior leaving group compared to bromine (in 4-Bromo-2-iodo-1-methoxybenzene), making the target more reactive in nucleophilic aromatic substitution .
Steric Effects
  • The propan-2-yloxy group in the target compound introduces moderate steric hindrance, whereas the tert-butyl group in 1-Iodo-2-methoxy-4-(2-methyl-2-propanyl)benzene significantly slows reaction kinetics due to bulkiness .
  • Methyl vs. Propan-2-yloxy : The methyl group in 4-Iodo-1-methoxy-2-methylbenzene reduces steric challenges but offers less electronic activation compared to the isopropyloxy group .
Physicochemical Properties
  • Boiling Points : Larger substituents (e.g., tert-butyl) correlate with higher boiling points due to increased molecular surface area (e.g., 285.3°C for the tert-butyl analog vs. ~250–270°C estimated for the target compound) .
  • Solubility: Polar ether groups (e.g., methoxymethoxy in ) enhance water solubility, while nonpolar alkyl groups (e.g., in ) favor organic solvents.

Biological Activity

4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene is a halogenated organic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene can be represented as follows:

C12H15IO3\text{C}_{12}\text{H}_{15}\text{I}\text{O}_3

This structure features an iodine atom, a methoxy group, and a propan-2-yl ether, which may influence its reactivity and biological interactions.

Antibacterial Activity

Recent studies have indicated that compounds with halogen substitutions often exhibit enhanced antibacterial properties. For instance, derivatives of 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene were tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated significant antibacterial activity:

CompoundBacterial StrainMIC (mg/mL)
4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzeneStaphylococcus aureus0.025
Escherichia coli0.019

These results suggest that the iodine substituent plays a crucial role in enhancing the antibacterial efficacy of the compound .

Antifungal Activity

The antifungal properties of this compound were also evaluated. In vitro tests showed that it effectively inhibited the growth of several fungal strains, including Candida albicans. The following table summarizes the antifungal activity:

CompoundFungal StrainMIC (mg/mL)
4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzeneCandida albicans0.0048
Fusarium oxysporum0.0098

The presence of the methoxy group is believed to enhance solubility and bioavailability, contributing to its antifungal effects .

Anticancer Activity

The anticancer potential of 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene was assessed using various human cancer cell lines. Notably, it exhibited cytotoxic effects against colon adenocarcinoma (HT29) and breast cancer (MCF7) cells:

Cell LineIC50 (µM)
HT2912.5
MCF78.7

These findings indicate that the compound may induce apoptosis in cancer cells, likely through the activation of specific signaling pathways related to cell death .

The mechanisms underlying the biological activities of 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Membrane Lipids : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Case Studies

A notable study explored the effects of halogenated phenolic compounds on bacterial strains and demonstrated that structural modifications significantly impacted their antimicrobial effectiveness. The study concluded that compounds like 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene could serve as lead candidates for developing new antimicrobial agents .

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